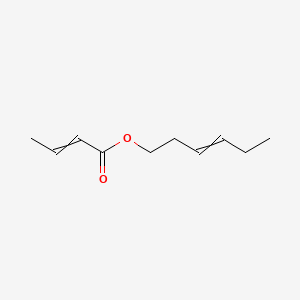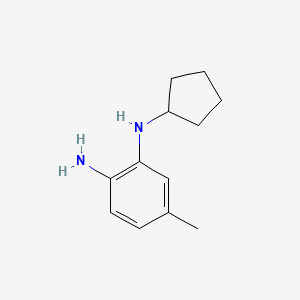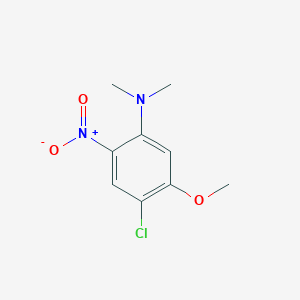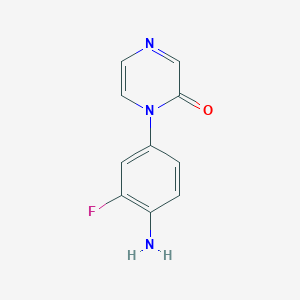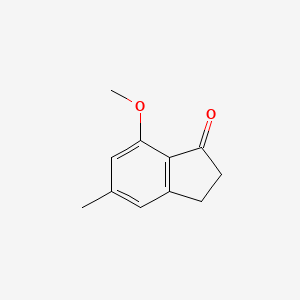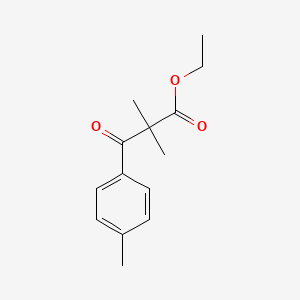
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is characterized by its ester functional group and aromatic ring, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be synthesized through the esterification of 4-methylbenzoyl chloride with ethyl isobutyrate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl alpha-(4-methylbenzoyl)isobutyrate often involves the transesterification of β-keto esters. This method is preferred due to its efficiency and the high yields obtained. The process involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Amides or esters
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ester functionalities.
Industry: It is used in the production of fragrances, flavors, and polymers
Mechanism of Action
The mechanism of action of ethyl alpha-(4-methylbenzoyl)isobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Ethyl benzoate: Lacks the methyl group on the aromatic ring, resulting in different reactivity and applications.
Methyl alpha-(4-methylbenzoyl)isobutyrate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isobutyric acid esters: These compounds share the isobutyrate moiety but differ in the aromatic substitution, leading to variations in their uses and reactivity.
This compound stands out due to its unique combination of an aromatic ring and an ester group, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI Key |
QAEOHYIOBJVYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline](/img/structure/B8698781.png)
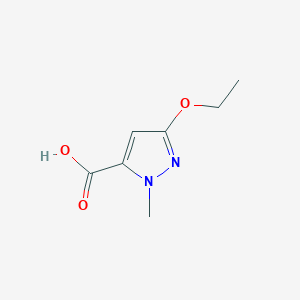
![(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one](/img/structure/B8698785.png)
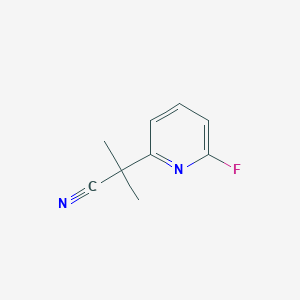
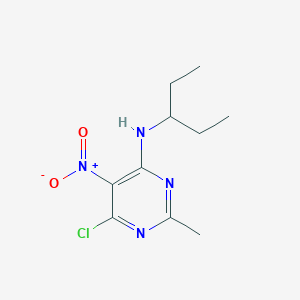
![6-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8698817.png)
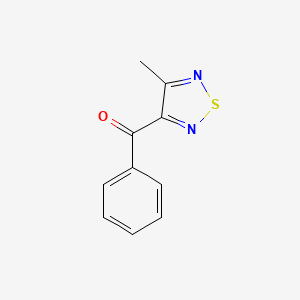
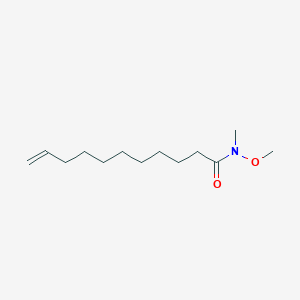
![3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]imidazolidine-2,4-dione](/img/structure/B8698830.png)
